molecular formula C21H21ClN2O2S B6132818 6-chloro-2-(5-ethylthiophen-2-yl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide

6-chloro-2-(5-ethylthiophen-2-yl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B6132818
M. Wt: 400.9 g/mol
InChI Key: MMYBLOYWNCXNMS-UHFFFAOYSA-N
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Description

6-chloro-2-(5-ethylthiophen-2-yl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group, an ethylthiophene moiety, and a tetrahydrofuran-2-ylmethyl group attached to a quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(5-ethylthiophen-2-yl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethylthiophene Moiety: This step may involve a Suzuki coupling reaction using a boronic acid derivative of ethylthiophene.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction using appropriate coupling reagents like EDCI or HATU.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: This can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylthiophene moiety.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The presence of the chloro group and ethylthiophene moiety may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline-4-carboxamide derivatives: Known for their diverse biological activities.

    Thiophene-containing compounds: Studied for their electronic and biological properties.

Uniqueness

6-chloro-2-(5-ethylthiophen-2-yl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

6-chloro-2-(5-ethylthiophen-2-yl)-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-2-15-6-8-20(27-15)19-11-17(16-10-13(22)5-7-18(16)24-19)21(25)23-12-14-4-3-9-26-14/h5-8,10-11,14H,2-4,9,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYBLOYWNCXNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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